5-Chloro-7-methylquinoline
Description
Retrosynthetic Analysis and Key Synthetic Routes
The synthesis of 5-Chloro-7-methylquinoline, while not extensively detailed in published literature for this specific isomer, can be approached through established methodologies for quinoline (B57606) ring formation. A logical retrosynthetic analysis suggests disconnecting the quinoline ring system to reveal plausible starting materials.
Figure 1: Retrosynthetic Analysis of this compound
This analysis points to two primary synthetic strategies:
Skraup-Doebner-von Miller Synthesis: This classical method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. wikipedia.orgiipseries.orgacs.org For this compound, the synthesis would logically start from 3-chloro-5-methylaniline (B1314063), reacting it with a suitable three-carbon carbonyl component like acrolein or crotonaldehyde. The reaction is typically catalyzed by acids such as sulfuric acid, often with an oxidant like nitrobenzene (B124822) to facilitate the final aromatization step. iipseries.orgacs.org
Friedländer Annulation: Another powerful method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgiucr.orgresearchgate.netorganic-chemistry.org A plausible route would involve the synthesis of 2-amino-5-chloro-3-methylbenzaldehyde, which could then be condensed with acetone (B3395972) or another two-carbon component to form the pyridine (B92270) ring portion of the quinoline.
An alternative to building the ring system with the substituents already in place is the post-functionalization of a pre-formed quinoline. This would involve the synthesis of 7-methylquinoline (B44030), likely from m-toluidine (B57737) via the Skraup synthesis, followed by a regioselective chlorination step to introduce the chlorine atom at the C-5 position. Achieving high regioselectivity in the direct halogenation of substituted quinolines can be challenging and may require specific directing groups or catalysts.
Spectroscopic Profile (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling patterns dictated by the positions of the chloro and methyl groups. A singlet corresponding to the three protons of the methyl group (C7-CH₃) would likely appear in the upfield aromatic region (around 2.5 ppm). The protons at C2, C3, C4, C6, and C8 would appear as doublets or doublets of doublets in the downfield region (typically 7.0-9.0 ppm).
¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms of the quinoline ring system, plus an additional signal for the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom, and the electron-donating nature of the methyl group.
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the quinoline ring system (typically in the 1620-1400 cm⁻¹ region), and a C-Cl stretching vibration, which is usually found in the 850-550 cm⁻¹ range. arabjchem.org
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak would be observed. chempap.orgnih.govcdnsciencepub.commcmaster.ca Common fragmentation pathways for quinolines include the loss of HCN from the molecular ion. chempap.org
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPTXMDVSGAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 7 Methylquinoline and Analogous Structures
Direct Synthesis Approaches to 5-Chloro-7-methylquinoline
Direct and specific synthetic routes for this compound are not extensively detailed in readily available literature. However, its synthesis can be achieved through established quinoline (B57606) synthesis reactions using appropriately substituted precursors. For instance, a plausible approach would be the Skraup or Doebner-von Miller reaction, which are robust methods for constructing the quinoline core.
A hypothetical synthesis could start from 3-chloro-5-methylaniline (B1314063). In a Skraup-type reaction, this aniline (B41778) derivative would be heated with sulfuric acid, glycerol, and a mild oxidizing agent to induce cyclization and form the desired quinoline structure. wikipedia.org Alternatively, a Doebner-von Miller reaction would involve reacting 3-chloro-5-methylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions.
Synthesis of Halogenated Methylquinolines (e.g., 7-Chloro-2-methylquinoline)
The synthesis of halogenated methylquinolines is well-documented, with several reliable methods available. These compounds serve as important intermediates in the production of more complex molecules.
One common method for synthesizing 7-Chloro-2-methylquinoline (B49615) involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent. google.com Another key strategy is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone or aldehyde.
A different approach to introduce a chlorine atom is by reacting a quinolinone precursor with a chlorinating agent. For example, 2,4-dichloro-8-methylquinoline (B1596889) can be synthesized by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com Similarly, 2-chloroquinolines can be prepared from 1-methylquinolin-2(1H)-one using triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com
Cyclization and condensation reactions are foundational to quinoline synthesis, involving the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.
A mild and efficient metal-free method for synthesizing 2-methylquinolines involves the condensation of anilines with vinyl ethers catalyzed by a small amount of iodine. mdpi.comresearchgate.net This reaction is advantageous as it avoids the use of transition metals, simplifying product purification. mdpi.com In this process, iodine plays a dual role: molecular iodine (I₂) acts as an oxidant, while its reduced form, hydrogen iodide (HI), activates the vinyl ether. mdpi.comresearchgate.net The reaction proceeds efficiently in a solvent like benzene (B151609) at moderate temperatures. researchgate.net
Table 1: Iodine-Catalyzed Synthesis of 2-Methylquinolines from Anilines and Ethyl Vinyl Ether
| Anilene Substitute | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Methoxy | I₂ (5 mol%) | Benzene | 80 | 2 | 92 |
| p-Amino | I₂ (5 mol%) | Benzene | 80 | 2 | 85 |
| p-Methyl | I₂ (5 mol%) | Benzene | 80 | 2 | 88 |
| Unsubstituted | I₂ (5 mol%) | Benzene | 80 | 2 | 75 |
| p-Chloro | I₂ (5 mol%) | Benzene | 80 | 2 | 71 |
This table is based on data presented for the synthesis of 2-methylquinolines, demonstrating the scope of the aniline-vinyl ether condensation. mdpi.com
Cyclization and Condensation Reactions
Friedländer Condensation Strategies
The Friedländer synthesis, first reported in 1882, is a versatile and straightforward method for producing polysubstituted quinolines. nih.govnih.govwikipedia.org The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, under either acidic or basic catalysis. nih.govwikipedia.orgorganic-chemistry.org
Over the years, numerous catalysts have been developed to improve the efficiency and environmental footprint of the Friedländer reaction. These include:
Brønsted acids like p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org
Lewis acids such as zirconium triflate and neodymium(III) nitrate (B79036) hexahydrate. nih.govorganic-chemistry.org
Molecular iodine , which serves as a highly efficient catalyst. wikipedia.orgorganic-chemistry.org
Solid acid catalysts like Nafion NR50, which allow for environmentally friendly synthesis under microwave irradiation. mdpi.com
The mechanism generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org
Table 2: Comparison of Catalytic Systems for Friedländer Quinoline Synthesis
| Catalyst System | Reaction Conditions | Key Advantages | Reference(s) |
| p-Toluene sulphonic acid | Solvent-free, microwave irradiation | Rapid, efficient | organic-chemistry.org |
| Molecular Iodine | Conventional heating | Highly efficient, simple | wikipedia.orgorganic-chemistry.org |
| Zirconium triflate | Ethanol (B145695)/water, 60°C | High efficiency, environmentally friendly | nih.gov |
| Nafion NR50 | Ethanol, microwave irradiation | Reusable catalyst, green chemistry | mdpi.com |
Skraup Reaction Modifications
The Skraup synthesis is a classic, powerful method for producing quinolines, first described by Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org
Despite its utility, the traditional Skraup reaction is known for being notoriously vigorous and sometimes violent. wikipedia.org Consequently, several modifications have been developed to moderate its reactivity. A common modification is the addition of ferrous sulfate (B86663) (FeSO₄) to control the reaction rate. wikipedia.org Another approach is to use a milder oxidizing agent, such as arsenic acid or iodine, in place of nitrobenzene. wikipedia.orggoogle.com
The Doebner-von Miller reaction is a significant variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.gov This modification allows for the synthesis of a wider range of substituted quinolines. For example, a patented method for preparing 7-chloro-8-methylquinoline (B132762) utilizes the reaction of 2-methyl-3-chloroaniline with acrolein, which is characteristic of a Doebner-von Miller process. google.com
Table 3: Parameters for Skraup Condensation of 7-bromo-8-methylquinoline
| Starting Material | Reagents | Oxidant | Temperature (°C) | Key Challenges | Reference(s) |
| 3-Bromo-5-methylaniline | Glycerol, H₂SO₄ | Nitrobenzene | 135 | Control of steric effects, potential over-oxidation |
Annulation Reactions
Annulation reactions represent a broad class of modern synthetic strategies that build the quinoline ring system through the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single process. These methods often employ transition-metal catalysts to achieve high efficiency and selectivity under mild conditions.
Prominent annulation strategies for quinoline synthesis include:
Palladium-catalyzed reactions : These include cross-coupling reactions of halogenated quinolines with various organometallic reagents (Suzuki, Heck, Sonogashira, etc.) and oxidative C-H annulation of anilines with alkynes or alkenes. mdpi.comresearchgate.net
Copper-catalyzed reactions : Cu-catalyzed annulation of substrates like ketone oxime acetates with ortho-trifluoroacetyl anilines provides an efficient route to 4-trifluoromethyl quinolines. mdpi.com
Gold-catalyzed reactions : Gold catalysts are effective in various intermolecular annulation reactions, such as the reaction of aniline derivatives with alkynes or carbonyl compounds. rsc.org
Radical annulation : These methods involve the generation of radical intermediates that undergo cyclization to form the quinoline ring. Silver-catalyzed oxidative radical decarboxylative annulation is one such example. wiley.com
[4+2] Annulation (Cycloaddition) : This approach, analogous to the Diels-Alder reaction, can be used to construct the quinoline system. For instance, 2-azidobenzaldehydes can undergo [4+2] annulation with various partners to yield substituted quinolines. nih.gov
These advanced methodologies offer powerful alternatives to classical syntheses, often providing access to complex quinoline derivatives that are difficult to obtain through traditional means. mdpi.comwiley.com
Transition-Metal-Catalyzed Annulation Methods
Transition metal catalysis provides powerful and efficient routes to quinoline skeletons through C-H activation and subsequent cyclization. mdpi.comacs.org These methods often allow for the construction of highly substituted quinolines with high regioselectivity. Various metals have been employed to catalyze these annulation reactions.
Rhodium (Rh): Rhodium(III)-catalyzed annulation of quinoline N-oxides with cyclopropenones has been developed to create functionalized 2-quinolones. rsc.org This process involves a cascade C-C/C-N bond formation through a sequential C-H/C-C functionalization. rsc.org
Ruthenium (Ru): Ruthenium catalysts can be used for the annulation of enaminones with anthranils to produce 3-substituted quinolines. mdpi.com
Cobalt (Co): Cobalt-catalyzed cyclization of acetophenones and anilines offers a pathway to various quinoline structures with good functional group tolerance and high yields. mdpi.com Ligand-free cobalt catalysis has also been used in the one-pot synthesis of quinolines from 2-aminoaryl alcohols and ketones. mdpi.com
Copper (Cu): Copper-catalyzed C-H bond activation is a well-established method for quinoline synthesis. mdpi.com For instance, copper(II) can catalyze a cascade annulation for the one-pot regioselective synthesis of 2,4-disubstituted quinolines. chemrevlett.com
Silver (Ag): Silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids can also yield quinoline structures. mdpi.com Additionally, silver triflate (AgOTf) has been used as a catalyst for the cyclization of ethyl 3-oxo-3-(2-arylethynyl)quinolin-3-yl)propanoate derivatives. chim.it
These transition-metal-catalyzed reactions represent a versatile toolkit for assembling the core quinoline structure, which can then be further modified to produce specific derivatives like this compound.
Catalyst-Free and Solvent-Free Annulation Techniques
In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic methods that minimize or eliminate the need for catalysts and solvents. tandfonline.com These techniques reduce waste, simplify purification, and often lower costs.
One notable approach is the [5+1] annulation of 2-methylquinolines with diynones, which proceeds under catalyst-free and solvent-free conditions to produce 2-arylated quinolines. nih.govrsc.org This method is atom-economic and demonstrates good tolerance for a variety of functional groups. nih.govrsc.org Another example involves the metal- and solvent-free reaction of quinolines with aryltrifluoroacetylacetylenes, which yields functionalized oxazinoquinolines through a domino reaction initiated by a zwitterionic intermediate. rsc.org
The Friedländer annulation, a classical method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has also been adapted to solvent-free conditions. tandfonline.comnih.gov For example, nanocatalysts have been employed in solvent-free Friedländer reactions to produce polysubstituted quinolines in high yields. nih.gov In some cases, the reaction can proceed efficiently without any catalyst at elevated temperatures. tandfonline.com
| Method | Reactants | Conditions | Product Type | Ref |
| [5+1] Annulation | 2-Methylquinolines, Diynones | Catalyst-free, Solvent-free | 4-(Quinolin-2-yl)-phenols | nih.govrsc.org |
| Domino Reaction | Quinolines, Aryltrifluoroacetylacetylenes | Metal-free, Solvent-free | Oxazinoquinolines | rsc.org |
| Friedländer Annulation | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Nanocatalyst, 90°C, Solvent-free | Polysubstituted quinolines | nih.gov |
Multi-Component Reactions and Microwave-Assisted Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. scispace.com When combined with microwave (MW) irradiation, these reactions can be significantly accelerated, leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. scispace.comlew.ro
A variety of MCRs for quinoline synthesis have been developed. A common strategy is the three-component reaction of an aldehyde, an amine, and an alkyne. organic-chemistry.org For example, Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the one-pot synthesis of 2,4-disubstituted quinolines from these components under microwave irradiation in an ionic liquid, with the catalyst being recyclable. organic-chemistry.org
Microwave assistance is not limited to catalyzed reactions. Facile and catalyst-free microwave-assisted protocols have been designed for synthesizing novel pyrazolo-[3,4-b]-quinolines in an environmentally friendly aqueous ethanol medium. scispace.comrsc.org This method features operational simplicity, short reaction times (under 10 minutes), and excellent yields (91–98%). scispace.comrsc.org Similarly, N-substituted furo[3,4-b]quinoline derivatives have been synthesized via a three-component reaction under microwave irradiation without a catalyst. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Three-Component | Aldehydes, Amines, Alkynes | Yb(OTf)₃, Microwave, Ionic Liquid | 2,4-Disubstituted quinolines | organic-chemistry.org |
| Three-Component | Aryl aldehyde, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Catalyst-free, Microwave, aq. EtOH | Pyrazolo-[3,4-b]-quinolines | scispace.comrsc.org |
| Three-Component | Aldehyde, Enamineone, Tetronic acid | Catalyst-free, Microwave, Acetic Acid | N-Substituted furo[3,4-b]quinolines | researchgate.net |
| Three-Component | Benzo[f]quinoline, 2-Bromo-acetophenones, Alkynes | Microwave, 120°C, 1,2-Epoxybutane | Benzo[f]pyrrolo[1,2-a]quinolines | lew.ro |
Synthesis of this compound Derivatives
Once the quinoline core is formed, further functionalization allows for the synthesis of specific derivatives. This includes the introduction or modification of substituents and the creation of more complex structures.
Strategies for Halogen and Methyl Group Introduction and Modification
The introduction of halogen and methyl groups onto the quinoline ring is a key step in synthesizing the target compound and its analogs. Halogenation can be achieved through various methods. For instance, 2-chloroquinoline (B121035) derivatives can be synthesized from the corresponding 1-methylquinolin-2(1H)-one by heating with a mixture of triphenylphosphine and trichloroisocyanuric acid. chemicalbook.com The Vilsmeier-Haack reaction is another standard method used to prepare chloro-formyl quinolines, such as 2-chloro-7-methyl-3-formylquinoline. researchgate.net
The modification of existing substituted quinolines is also a powerful strategy. The preparation of a library of functionalized 7-chloroquinolines has been achieved through magnesiation using mixed lithium-magnesium reagents, followed by reaction with various electrophiles. durham.ac.uk This demonstrates a method for introducing diverse functional groups onto a pre-existing chloroquinoline skeleton. durham.ac.uk
Preparation of Styrylquinoline Derivatives
Styrylquinolines, which feature a styryl (-CH=CH-Ar) group, are an important class of derivatives. researchgate.netrsc.org They are typically synthesized via condensation reactions of 2-methylquinoline (B7769805) derivatives with various aromatic aldehydes. rsc.orgresearchgate.net
The Perkin condensation is a common method, where a 2-methylquinoline is reacted with an aldehyde in a medium like acetic anhydride (B1165640). mdpi.com For example, to synthesize precursors for N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide derivatives, a key step is the Perkin condensation between a 5-chloro-2-methyl-7-nitroquinolin-8-yl acetate (B1210297) and a substituted benzaldehyde. researchgate.net The reaction is followed by reduction of the nitro group to an amine. mdpi.com
A general pathway to styrylquinolines starting from a substituted 2-methylquinoline involves several steps:
Condensation: Reaction of a 2-methylquinoline derivative (e.g., 5-chloro-2-methyl-8-acetoxy-7-nitroquinoline) with an appropriate benzaldehyde. researchgate.net
Reduction: The nitro group at the 7-position is reduced to an amino group, commonly using a reducing agent like sodium dithionite. mdpi.com
Further Functionalization: The resulting amino-styrylquinoline can be further modified, for example, by reaction with benzenesulfonyl chloride derivatives. researchgate.net
A simple and flexible one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates has also been achieved via successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reactions, starting from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.org
Synthesis of Quinolinequinone Derivatives
Quinolinequinones are derivatives characterized by a quinone moiety fused to the quinoline ring system. The synthesis of these compounds often begins with a suitably substituted hydroxyquinoline. A direct and efficient approach to 7-aminoquinoline (B1265446) quinones starts from commercially available 8-hydroxyquinoline (B1678124) derivatives. nih.gov
A synthetic route to 7-acetamido-2-chloro-quinoline-5,8-dione, a quinolinequinone derivative, highlights the key transformations: nih.gov
Nitration: 5-chloro-8-hydroxyquinoline (B194070) is nitrated using nitric acid in sulfuric acid to produce 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov
Reduction and Dehalogenation: The nitro group is reduced to an amine, and the chloro group is simultaneously removed via catalytic hydrogenation (Pd/C) to yield 7-amino-8-hydroxyquinoline. nih.gov
Protection and N-Oxide Formation: The amino and hydroxyl groups are protected (e.g., as acetamido and benzyloxy groups, respectively), followed by oxidation with mCPBA to form the N-oxide. nih.gov
Chlorination: The N-oxide is refluxed with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position, yielding 2-chloro-7-acetamido-8-benzyloxyquinoline. nih.gov
Deprotection and Oxidation: The benzyl (B1604629) protecting group is removed, and subsequent oxidation with Fremy's salt (potassium nitrosodisulfonate) generates the final 7-acetamido-2-chloro-quinoline-5,8-dione. nih.gov
Other studies report the synthesis of 6-chloro- and 7-chloro-5,8-quinolinequinones, which can be further functionalized by introducing aryl or alkyl groups. researchgate.netresearchgate.net
| Derivative Type | Starting Material | Key Reagents/Reactions | Product | Ref |
| Styrylquinoline | 5-chloro-2-methyl-7-nitroquinolin-8-ol | 1. Acetic anhydride 2. Benzaldehydes 3. Sodium dithionite | (E)-7-Amino-5-chloro-2-styryl-quinolin-8-ol | mdpi.com |
| Quinolinequinone | 5-chloro-8-hydroxyquinoline | 1. HNO₃/H₂SO₄ 2. POCl₃ 3. Fremy's salt | 7-Acetamido-2-chloro-quinoline-5,8-dione | nih.gov |
| Aminomethyl-quinone | 6-chloroquinoline-5,8-quinone | Primary amines, Paraformaldehyde | 7-Alkylaminomethyl-6-chloroquinoline-5,8-quinones | researchgate.net |
Employment of Organometallic Reagents
The use of organometallic reagents has revolutionized the functionalization of heterocyclic compounds, including quinolines. These methods allow for the introduction of a wide array of substituents with high regioselectivity under mild conditions, which is often difficult to achieve through classical electrophilic aromatic substitution.
Direct magnesiation via deprotonation or through halogen-magnesium exchange are powerful tools for creating functionalized quinoline derivatives. Halogen-magnesium exchange reactions, in particular, are highly efficient for preparing Grignard reagents from haloquinolines, which can then be reacted with various electrophiles.
A key example that illustrates this approach is the synthesis of 4-substituted-7-chloroquinolines from 7-chloro-4-iodoquinoline (B1588978). worktribe.comdurham.ac.uk The iodine-magnesium exchange is selectively performed at the more reactive C4 position using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent is highly effective for performing the Br/Mg or I/Mg exchange on aryl halides that may be sluggish in other conditions. acs.org The resulting C4-magnesiated intermediate is a versatile precursor for a variety of derivatives. worktribe.comdurham.ac.uk
The reaction of the C4-magnesiated 7-chloroquinoline (B30040) intermediate with different electrophiles demonstrates the utility of this approach, yielding a library of functionalized products. durham.ac.uk
Table 1: Functionalization of C4-Magnesiated 7-Chloroquinoline
| Electrophile | Product Structure (Illustrative) | Yield (%) |
|---|---|---|
| Benzaldehyde | 7-chloro-4-(hydroxy(phenyl)methyl)quinoline | 96 |
| 4-Methoxybenzaldehyde | 7-chloro-4-(hydroxy(4-methoxyphenyl)methyl)quinoline | 98 |
| 2-Naphthaldehyde | 7-chloro-4-(hydroxy(naphthalen-2-yl)methyl)quinoline | 95 |
This interactive table is based on data for the functionalization of the Grignard reagent derived from 7-chloro-4-iodoquinoline. durham.ac.uk
Mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl and TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), are central to modern magnesiation strategies. acs.org The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagents, enhancing their solubility and reactivity. acs.org This allows reactions to proceed under milder conditions and often with higher efficiency and selectivity. durham.ac.ukacs.org
For instance, the iodine-magnesium exchange on 7-chloro-4-iodoquinoline is efficiently carried out at 0 °C in just 10 minutes using i-PrMgCl·LiCl. durham.ac.uk Beyond halogen exchange, mixed lithium-magnesium amide bases like TMPMgCl·LiCl can be used for direct C-H activation (deprotonation) of the quinoline core. The regioselectivity of this deprotonation is controlled by factors such as the acidity of the C-H bonds and the directing effects of existing substituents. acs.orgresearchgate.net This allows for functionalization at positions that are not accessible through halogen-exchange, providing complementary synthetic routes. acs.orgresearchgate.net Studies on chloro-substituted quinolines have shown that different positions, including C2, C3, and C8, can be selectively metalated using various lithium-magnesium amide bases. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For chloroquinolines, these reactions provide a powerful method for introducing aryl, alkyl, and amino groups, among others.
A relevant example is the palladium-catalyzed amination (Buchwald-Hartwig reaction) of dichloroquinolines. researchgate.net In a study involving 4,7-dichloroquinoline, selective amination at either the C4 or C7 position can be achieved by carefully choosing the reaction conditions and the nature of the amine. The reaction typically involves a palladium precursor, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like BINAP or DavePhos, and a base, such as NaOtBu. researchgate.net
Table 2: Palladium-Catalyzed Monoamination of 4,7-Dichloroquinoline
| Amine | Ligand | Product Position | Yield (%) |
|---|---|---|---|
| Adamantyl(methyl)amine | BINAP | C4 | 82 |
| Di(adamantyl)amine | DavePhos | C4 | 79 |
This interactive table is based on data for the amination of 4,7-dichloroquinoline. researchgate.net
Furthermore, the organomagnesium intermediates generated via magnesiation can be used in palladium-catalyzed cross-coupling reactions. After the formation of the Grignard reagent, a transmetalation step with a metal salt like ZnCl₂ generates a more reactive organozinc species. This intermediate can then participate in a Negishi cross-coupling reaction with an aryl halide in the presence of a palladium catalyst to form a C-C bond. worktribe.comdurham.ac.uk This combination of magnesiation and palladium catalysis significantly expands the synthetic utility for functionalizing the quinoline scaffold.
Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org Traditional quinoline syntheses, such as the Skraup or Friedländer reactions, often require harsh conditions, strong acids, and high temperatures, leading to significant environmental concerns. researchgate.net Consequently, there is a growing focus on developing more sustainable and environmentally benign methodologies.
Key green approaches in quinoline synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. scispace.comtandfonline.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a major goal of green chemistry. scispace.comtandfonline.com
Eco-Friendly Catalysts: The development of reusable, non-toxic, and highly efficient catalysts is crucial. This includes organocatalysts (e.g., malic acid), solid-supported catalysts, and nanocatalysts that can be easily separated and recycled. tandfonline.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. They reduce the number of synthetic steps and purification processes, minimizing waste. rsc.org
Table 3: Examples of Green Synthetic Methods for Quinolines
| Method | Catalyst / Promoter | Solvent | Conditions | Yield Range (%) |
|---|---|---|---|---|
| Modified Skraup Synthesis | None | Water | Microwave (MW) | 5-66 |
| Friedländer Annulation | Malic Acid | Solvent-free | 55-80 °C | 72-95 |
| A³-Coupling/Cyclization | FeCl₃ (1 mol%) | Solvent-free | 80 °C | up to 99 |
This interactive table summarizes data from various green synthetic approaches to the quinoline scaffold. scispace.comtandfonline.comrsc.org
These green methodologies offer significant advantages by improving energy efficiency, reducing waste, and avoiding hazardous reagents, paving the way for more sustainable production of quinoline derivatives.
Advanced Spectroscopic and Analytical Characterization of 5 Chloro 7 Methylquinoline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be established.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the structure of 5-Chloro-7-methylquinoline. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 7-Chloro-2-methylquinoline (B49615) and other substituted quinolines. The electron-withdrawing effect of the chlorine atom at the C-5 position and the electron-donating effect of the methyl group at the C-7 position significantly influence the chemical shifts of the aromatic protons and carbons.
¹H NMR: The protons on the quinoline (B57606) ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). Protons H-6 and H-8, being adjacent to the substituents, would show distinct chemical shifts. H-8 is often shifted downfield due to its proximity to the nitrogen atom. The protons of the pyridine (B92270) ring (H-2, H-3, H-4) would exhibit characteristic coupling patterns.
¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C-5) and the carbon bearing the methyl group (C-7) would have their chemical shifts significantly affected. Quaternary carbons (C-4a, C-5, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on known substituent effects on the quinoline scaffold and may vary from experimental values.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.8 (dd) | ~151.0 |
| 3 | ~7.4 (dd) | ~122.0 |
| 4 | ~8.0 (d) | ~136.0 |
| 4a | - | ~148.0 |
| 5 | - | ~133.0 |
| 6 | ~7.6 (s) | ~128.0 |
| 7 | - | ~140.0 |
| 8 | ~7.9 (s) | ~127.0 |
| 8a | - | ~129.0 |
| CH₃ | ~2.5 (s) | ~19.0 |
Two-Dimensional NMR Techniques (COSY, HMBC, HOHAHA, ROESY)
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like substituted quinolines where 1D spectra can be ambiguous. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2/H-3 and H-3/H-4, confirming the connectivity within the pyridine ring. It would also be expected to show a weak four-bond coupling between H-6 and H-8.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edumagritek.com This is particularly useful for assigning quaternary carbons and piecing together different parts of the molecule. magritek.com Key expected correlations for this compound would include:
The methyl protons (7-CH₃) to C-7, C-6, and C-8.
H-6 to C-5, C-7, and C-4a.
H-8 to C-7, C-4a, and C-8a.
H-4 to C-5 and C-8a.
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) / TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system. In this molecule, it would clearly delineate the protons of the pyridine ring (H-2, H-3, H-4) as belonging to one isolated spin system.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations. For a planar molecule like this compound, ROESY can confirm spatial proximities, for example, between the methyl protons and H-6 and H-8. This becomes particularly vital in derivatives with stereocenters.
Application in Stereochemical and Regiochemical Assignment
NMR spectroscopy is a powerful tool for determining the outcome of chemical reactions, including regiochemistry and stereochemistry.
Regiochemical Assignment: In the synthesis of substituted quinolines, different regioisomers can often be formed. For example, during electrophilic substitution reactions, the position of the incoming group is directed by the existing substituents. NMR is used to definitively identify the resulting isomer. A notable study demonstrated the use of ¹H-¹⁵N HMBC to provide a definitive distinction between C2 and C4 ethoxylation products formed from the reaction of 2,4-dichloroquinoline (B42001) with sodium ethoxide. nih.gov This technique allows for the observation of long-range coupling between protons and the nitrogen atom of the quinoline ring, which differs predictably between the two regioisomers, thus allowing for an unambiguous assignment. nih.gov
Stereochemical Assignment: While this compound itself is achiral, its derivatives can possess stereocenters. For instance, if the pyridine ring were to be reduced to form a tetrahydroquinoline derivative, stereocenters could be introduced at C-2, C-3, or C-4. In such cases, 2D NMR techniques like NOESY or ROESY are critical. By observing through-space correlations (Nuclear Overhauser Effects), the relative stereochemistry of substituents can be determined. For example, a strong NOE between a proton at C-2 and a substituent at C-4 would indicate that they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium to large molecules. researchgate.net For quinoline derivatives, which contain a basic nitrogen atom, ESI in positive ion mode is highly effective. researchgate.net The compound is typically protonated to form the molecular ion [M+H]⁺. For this compound (molecular weight 177.63 g/mol ), the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule at an m/z of approximately 178.
A characteristic isotopic pattern would also be observed due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks for the molecular ion: one for [C₁₀H₉³⁵ClN]⁺ at m/z ~178 and another, approximately one-third the intensity, for [C₁₀H₉³⁷ClN]⁺ at m/z ~180. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, serving as a definitive confirmation of its chemical formula. rsc.org
For the [M+H]⁺ ion of this compound, the exact mass can be calculated based on the precise masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, and ³⁵Cl). This calculated value can then be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₀H₉³⁵ClN]⁺ | 178.04235 |
| [M+H]⁺ | [C₁₀H₉³⁷ClN]⁺ | 180.03940 |
Analysis of Fragmentation Pathways
The study of fragmentation pathways in mass spectrometry provides significant insights into the structure of molecules. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight. The subsequent fragmentation is dictated by the stability of the quinoline ring system and the nature of its substituents.
Key fragmentation pathways for quinoline and its derivatives often involve the expulsion of stable neutral molecules or radicals. A primary fragmentation route for the quinoline core is the loss of a hydrogen cyanide (HCN) molecule. chempap.org For this compound, the fragmentation cascade is anticipated to involve the following steps:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the formation of an [M-Cl]⁺ ion. This is a common pathway for chloro-substituted aromatic compounds.
Loss of a Methyl Radical: The molecular ion can lose a methyl radical (·CH₃) to form an [M-CH₃]⁺ ion. Studies on methylquinolines suggest that this can be followed by ring expansion to form a stable benzazatropylium ion intermediate. cdnsciencepub.com
Loss of Hydrogen Cyanide: Following initial fragmentation, the resulting ions can undergo the characteristic loss of HCN from the heterocyclic ring, a hallmark of quinoline fragmentation. chempap.org
Loss of HCl: A rearrangement process could lead to the elimination of a neutral hydrogen chloride (HCl) molecule, resulting in an [M-HCl]⁺˙ ion.
These pathways help in confirming the molecular structure and the positions of the substituents on the quinoline ring system. The relative abundance of the fragment ions provides information about the stability of the various ionic species formed.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the molecule. The aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The vibrations associated with the methyl group, including symmetric and asymmetric stretching, are expected in the 2850–2980 cm⁻¹ range.
The quinoline ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the fingerprint region of 1400–1650 cm⁻¹. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically found in the 1000–1100 cm⁻¹ region for aryl chlorides, although its exact position can be influenced by coupling with other modes. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information and appear at lower wavenumbers.
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be dominated by vibrations that involve a significant change in polarizability. The aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum and provide a characteristic fingerprint for the quinoline core. Spectra of related compounds like 7-Chloro-2-methylquinoline have been recorded, providing a basis for comparison. chemicalbook.com The C-Cl and C-CH₃ stretching modes are also expected to be Raman active.
The assignment of vibrational modes is typically performed through a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT). nih.gov For this compound, the characteristic vibrational modes can be assigned to specific molecular motions.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Methyl C-H Stretch | 2980 - 2850 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1650 - 1400 | IR, Raman |
| Methyl Bending | 1460 - 1370 | IR, Raman |
| C-H In-plane Bending | 1300 - 1000 | IR, Raman |
| C-Cl Stretch | 1100 - 1000 | IR, Raman |
| Ring Breathing | ~1000 | Raman |
| C-H Out-of-plane Bending | 900 - 700 | IR |
This table presents expected ranges based on data for substituted quinolines and aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound, like other quinoline derivatives, is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system.
The quinoline ring system gives rise to multiple strong absorption bands, typically below 350 nm, which are attributed to π → π* transitions. A weaker, longer-wavelength absorption band, often observed as a shoulder, can be assigned to the n → π* transition involving the non-bonding electrons of the nitrogen atom.
The positions and intensities of these absorption bands are influenced by the substituents on the quinoline ring. Both the chloro (an electron-withdrawing group via induction, but electron-donating via resonance) and methyl (an electron-donating group) substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline. These shifts provide valuable information about the electronic structure of the molecule. acs.orgacs.org Studies on similarly disubstituted quinolines confirm that such substitutions significantly modulate the electronic and optical properties. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the solid-state properties of the material.
While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related structures, such as 5,7-diiodoquinolin-8-ol, provides insight into the expected molecular packing. researchgate.net For 5,7-diiodoquinolin-8-ol, the molecules are arranged in a monoclinic crystal system (space group P2/c) with significant intermolecular interactions. It is plausible that this compound would also crystallize in a common space group, with its crystal packing influenced by weak C-H···N or C-H···Cl hydrogen bonds and π-π stacking interactions between the quinoline rings. The planar quinoline rings would likely stack in an offset fashion to minimize steric hindrance and optimize intermolecular forces.
Determination of Solid-State Molecular Structure
For instance, the crystal structure of (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one was confirmed by X-ray crystallographic analysis, providing a definitive structural proof. researchgate.net Similarly, the structure of 5-chloroquinolin-8-yl acrylate (B77674) was determined by single-crystal X-ray diffraction, revealing that it crystallized in the monoclinic space group P21/c. researchgate.net Such studies are crucial for validating the outcomes of synthetic procedures and for understanding structure-activity relationships.
Computational studies, often employing Density Functional Theory (DFT), complement experimental data by predicting optimized molecular geometries. researchgate.netijpras.com These calculations can determine properties such as bond lengths and angles for quinoline and its substituted derivatives. ijpras.com For the parent quinoline molecule, calculated bond lengths such as N1-C2 (1.318 Å) and C6-C7 (1.377 Å) have been compared with experimental values. ijpras.com These computational approaches are invaluable for predicting the structural properties of molecules like this compound.
Table 1: Representative Crystallographic Data for a Substituted Quinoline Derivative This table presents typical data obtained from a single-crystal X-ray diffraction analysis of a related quinoline derivative, illustrating the precise structural information that can be determined.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2761 |
| b (Å) | 16.0303 |
| c (Å) | 20.997 |
| β (°) | 93.317 |
| Volume (ų) | 3453.0 |
| Z | 4 |
Confirmation of Regio- and Stereochemistry
Confirming the precise arrangement of substituents on the quinoline core—the regiochemistry—is critical. The synthesis of substituted quinolines often relies on regioselective reactions, where the reaction conditions are optimized to yield a specific isomer. For example, metal-free protocols have been developed for the highly regioselective C5–H halogenation of 8-substituted quinoline derivatives, yielding the desired product with high exclusivity. rsc.orgrsc.org The success of such a directed synthesis provides strong evidence for the final regiochemistry.
Following synthesis, a combination of spectroscopic techniques is used for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for determining the connectivity of atoms. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the definitive assignment of the chloro and methyl groups to the C5 and C7 positions, respectively.
Regarding stereochemistry, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. nih.gov Therefore, it does not exhibit optical activity. For derivatives that may contain chiral centers, techniques such as chiral chromatography or X-ray crystallography of a single enantiomer would be necessary to determine the absolute stereochemistry.
Electrochemical Characterization Methods
Electrochemical methods are employed to investigate the redox properties of quinoline derivatives, providing insights into their ability to donate or accept electrons. nih.gov These properties are crucial for applications in materials science, catalysis, and energy storage. proquest.com Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of these compounds. researchgate.net
Studies on various quinoline derivatives have shown a strong correlation between their chemical structure—specifically the nature and position of substituents—and their oxidation and reduction potentials. nih.govresearchgate.net For example, the presence of a methyl group can facilitate oxidation, while electron-withdrawing groups can make the compound easier to reduce. nih.govresearchgate.net
The electrochemical characterization of thiophene- and pyridine-substituted quinoline molecules revealed irreversible oxidation and reduction processes in organic solvents. proquest.com The redox potentials of these molecules were found to be directly affected by the specific substituents on the quinoline ring. proquest.com Similarly, an investigation into quinolinecarbaldehydes and their derivatives demonstrated a clear link between the molecular structure and the observed reduction and oxidation potentials. nih.gov By analyzing the electrochemical behavior of related compounds, the redox properties of this compound can be predicted and subsequently verified experimentally.
Table 2: Electrochemical Data for Selected Quinoline Derivatives This table shows representative redox potential data for different quinoline derivatives, illustrating the influence of substituents on their electrochemical properties.
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Technique |
| 8-hydroxy-quinoline-5-carbaldehyde | Not specified | Investigated | Cyclic Voltammetry |
| 6-(dimethylamino)quinoline-5-carbaldehyde | Investigated | Investigated | Cyclic Voltammetry |
| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | Facilitated Oxidation | More Negative | Cyclic Voltammetry |
| 6-nitro-4-phenylquinoline | Investigated | Reversible (easiest to reduce) | Cyclic Voltammetry |
Computational Chemistry and Molecular Modeling Studies on 5 Chloro 7 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the study of quinoline (B57606) derivatives, DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), is employed to investigate molecular structure and chemical properties. For instance, in the computational analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde, DFT calculations were used to identify stable conformations and their relative energies dergi-fytronix.com. The method is also fundamental for calculating various molecular properties, including vibrational frequencies and thermodynamic parameters rjptonline.org.
To investigate the electronic excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light in the UV-Visible spectrum. For example, TD-DFT calculations at the B3LYP/6-311G(d,p) level have been used to predict the electronic excitations and compare theoretical with experimental UV-Visible absorption bands for quinoline derivatives rjptonline.org. In the case of 2-Chloro-7-methylquinoline-3-carbaldehyde, TD-DFT was used to analyze the electronic vertical transitions from the ground state (S0) to various excited states (S1-S6) dergipark.org.tr.
A crucial first step in any computational study is geometry optimization, where the algorithm finds the minimum energy arrangement of atoms, corresponding to the most stable structure of the molecule. For quinoline derivatives, DFT methods are used to achieve this, providing detailed information on bond lengths and angles rjptonline.org. Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes the examination of molecular orbitals, which is essential for understanding the chemical reactivity and electronic transitions. For 2-Chloro-7-methylquinoline-3-carbaldehyde, it was found that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the quinoline rings, while the LUMO (Lowest Unoccupied Molecular Orbital) is distributed over the entire molecule dergipark.org.tr.
Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)
Molecular descriptors are numerical values that encode chemical information and are used to correlate the structure of a molecule with its physical properties (QSPR) or biological activity (QSAR).
The energies of the HOMO and LUMO are critical electronic parameters. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity nih.gov. For 2-Chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be around 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, indicating the energy required for electronic excitation dergipark.org.tr. From these energies, other global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further understand the molecule's chemical behavior.
Table 1: Calculated Electronic Parameters for Conformers of 2-Chloro-7-methylquinoline-3-carbaldehyde Note: This data is for a related compound and is presented to illustrate the types of parameters calculated.
| Parameter | Trans Conformer (eV) | Cis Conformer (eV) |
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| HOMO-LUMO Gap | 3.75 | 3.84 |
Data derived from computational studies on 2-Chloro-7-methylquinoline-3-carbaldehyde dergipark.org.tr. Specific HOMO and LUMO energy values were not provided in the source.
Steric and topological descriptors quantify the size, shape, and connectivity of a molecule. These descriptors are important in QSPR and QSAR studies as they can influence how a molecule interacts with its environment or a biological target. Examples of such descriptors include molecular volume, surface area, and various topological indices that reflect the branching and connectivity of the molecular graph. While specific studies detailing these descriptors for 5-Chloro-7-methylquinoline were not found, these parameters are routinely calculated in computational chemistry packages and are essential for building predictive QSPR models.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used to understand the interactions between a drug candidate and its biological target, providing valuable information about the binding mechanism and affinity.
Protein-ligand interaction analysis is a critical component of molecular docking that identifies the specific forces driving the binding of a ligand to its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. For quinoline derivatives, studies have shown that specific substitutions on the quinoline scaffold can significantly influence these interactions.
For instance, in studies on various quinoline derivatives as potential inhibitors for targets like HIV reverse transcriptase, specific interactions have been mapped out. nih.gov Analysis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), reveals that the quinoline scaffold often engages in hydrophobic interactions with non-polar residues in the protein's binding pocket, while nitrogen atoms can act as hydrogen bond acceptors. nih.gov A computational study on 7-chloroquinoline-benzimidazole hybrids identified key hydrogen bonds with residues like Glu310 and Asp404 in the active site of the c-Src tyrosine kinase. mdpi.com Such analyses are fundamental to understanding the structural basis of a compound's activity and for guiding further chemical modifications to improve potency and selectivity.
A primary goal of molecular docking is to predict the most stable binding pose (the binding mode) of a ligand within a protein's active site and to estimate the strength of this interaction (the binding affinity), often expressed as a docking score. researchgate.net Lower docking scores typically indicate a more favorable binding affinity.
While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous compounds provides insight into the expected outcomes. For example, molecular docking of a series of synthesized quinoline derivatives against the HIV reverse transcriptase enzyme revealed that chloro- and bromo-substituted compounds showed promising results. nih.gov The docking scores for some of these derivatives were found to be better than those of standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov These studies help in prioritizing compounds for synthesis and biological testing.
Below is a table illustrating typical results from docking studies on various quinoline derivatives, showcasing the range of binding affinities observed for different substitutions and target proteins.
| Compound Series | Target Protein | Best Docking Score (kcal/mol) | Key Interacting Residues |
| Quinoline Derivatives (Series 1) nih.gov | HIV Reverse Transcriptase | -10.67 | LYS 101, TRP229 |
| Quinoline-based bis-chalcones nih.gov | Various Cancer-related Proteins | Not specified | Not specified |
| 7-Chloroquinoline-benzimidazole Hybrids mdpi.com | Tyrosine-protein kinase c-Src | -119.99 (kcal/mol) | Glu310, Asp404 |
| Quinolone Derivatives researchgate.net | Human DNA Topoisomerase I | -63.31 | Not specified |
This table is interactive. Click on the headers to sort the data.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electronic properties. nih.govnih.gov The technique involves aligning a series of structurally related compounds and calculating their steric and electrostatic fields. mdpi.com A statistical model is then generated to identify which field properties are correlated with changes in biological activity. nih.gov
The CoMFA process provides contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
Steric Contour Maps : Green contours indicate areas where bulky groups are favorable for activity, while yellow contours show regions where steric hindrance is detrimental. nih.gov
Electrostatic Contour Maps : Blue contours highlight areas where positive charges enhance activity, and red contours indicate regions where negative charges are preferred.
For quinoline derivatives, CoMFA studies have been successfully applied to understand the requirements for inhibition of targets like the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov A CoMFA model for a series of quinoline derivatives yielded a high correlation between the inhibitory activities and the steric and electrostatic fields, providing a predictive tool for designing new, more potent inhibitors. nih.gov The statistical robustness of such models is typically validated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A q² value above 0.6 is generally considered indicative of a statistically significant model. mdpi.com
In Silico Modulation and Drug Design Applications
The insights gained from molecular docking and CoMFA studies are instrumental in in silico drug design. This process involves the computational modification of a lead compound, such as this compound, to design new molecules with improved therapeutic properties. researchgate.net By understanding the key protein-ligand interactions and the 3D-QSAR, medicinal chemists can rationally introduce or modify functional groups to enhance binding affinity, selectivity, and pharmacokinetic profiles. nih.gov
For example, if docking studies on a this compound analog revealed an unoccupied hydrophobic pocket near the 7-methyl group, designers might propose adding a larger alkyl or aryl group at this position to improve hydrophobic interactions and, consequently, binding affinity. Similarly, if CoMFA maps indicated that a positive electrostatic potential is favored at the 5-chloro position, chemists might explore replacing the chlorine atom with a group capable of forming a hydrogen bond or engaging in favorable electrostatic interactions. nih.gov This iterative process of computational design, followed by synthesis and experimental validation, is a cornerstone of modern drug discovery, enabling the development of novel therapeutic agents. nih.gov
Structure Activity Relationships Sar and Molecular Design Strategies for 5 Chloro 7 Methylquinoline Derivatives
Impact of Halogen Substitution on Bioactivity
Halogen atoms are frequently incorporated into bioactive molecules to enhance their pharmacological properties. researchgate.neteurochlor.org In quinoline (B57606) derivatives, halogen substitution can modulate factors such as lipophilicity, electronic properties, and metabolic stability, thereby influencing the compound's interaction with biological targets. researchgate.neteurochlor.org
The choice of halogen substituent is a key consideration in drug design. Fluorine and chlorine, while both halogens, impart distinct properties to a molecule. researchgate.netchemrxiv.org Fluorine is highly electronegative and small, often participating in hydrogen bonding and altering the metabolic stability of adjacent groups. Chlorine is larger, more polarizable, and contributes more significantly to lipophilicity. researchgate.net
In studies on various heterocyclic compounds, replacing a chlorine atom with fluorine can lead to altered binding affinities, physicochemical properties like solubility, and metabolic pathways. researchgate.netchemrxiv.org For example, a study on fluorinated quinoline analogs synthesized from a lead compound showed that different substituents, including fluorine, resulted in good antifungal activity. nih.gov The introduction of fluorine can lead to changes in polarity which may increase the transport rate of the compound through lipid membranes. researchgate.net The decision to use chlorine versus fluorine is therefore a strategic one, aimed at fine-tuning the molecule's properties for a specific biological target and desired pharmacokinetic profile. researchgate.net
Role of Methyl Group and Other Substituents
The methyl group at the C-7 position of 5-chloro-7-methylquinoline, along with other potential substituents, plays a vital role in defining the molecule's biological activity. nih.gov These groups can influence the compound's shape, size, and electronic distribution, which are critical for target interaction. rsc.org
The biological activity of quinoline derivatives is highly dependent on the type and position of various functional groups. nih.govmdpi.com Studies have shown that introducing groups like nitro, cyano, methoxy, or phenyl can significantly impact the anticancer properties of quinolines. nih.govresearchgate.net For example, certain 8-substituted quinolines with hydroxyl and methoxy groups have demonstrated potent inhibitory effects against various cancer cell lines. researchgate.net The electronic nature of the substituent is crucial; electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl) can alter the reactivity and binding affinity of the quinoline scaffold. rsc.org The presence of a phenol ring as a substituent has also been shown to modify bioactivity. nih.gov
| Functional Group | Position | Observed Effect on Bioactivity | Reference Compound Class |
|---|---|---|---|
| Nitro (-NO2) | C-5 | Showed significant antiproliferative activity. | 6-Bromo-5-nitroquinoline nih.gov |
| Methoxy (-OCH3) | C-8 | Demonstrated potent inhibitory effects against cancer cells. | 8-substituted quinolines researchgate.net |
| Phenyl (-C6H5) | C-6, C-8 | Exhibited greatest antiproliferative activity compared to reference drug. | 6,8-diphenylquinoline nih.gov |
| Hydroxyl (-OH) | C-8 | Showed potent inhibitory effects against cancer cells. | 8-substituted quinolines researchgate.net |
Modifying and optimizing side chains attached to the quinoline nucleus is a common strategy to enhance biological efficacy. nih.gov The length, flexibility, and chemical nature of a side chain can improve binding to the target, increase solubility, and alter pharmacokinetic properties. nih.govmdpi.com For instance, introducing a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position of the quinoline nucleus led to derivatives with enhanced water solubility and antiproliferative action. nih.gov SAR analysis revealed that the length of the alkylamino side chain, particularly those with two CH2 units, influenced the antiproliferative potency. nih.govmdpi.com Furthermore, bulky substituents at the C-7 position were found to facilitate antiproliferative activity. nih.gov
| Side Chain Type | Position of Attachment | Observed Improvement | Example |
|---|---|---|---|
| Flexible alkylamino | C-4 | Enhanced water solubility and antiproliferative activity. nih.gov | Derivatives with two CH2 units in the side chain showed potent activity. nih.gov |
| Alkoxy group | C-7 | Facilitated antiproliferative activity, especially with bulky groups. nih.gov | - |
| Thiazoline | - | Resulted in compounds with good to excellent anti-inflammatory activity. researchgate.netnih.gov | 5-Acyl-8-hydroxyquinoline-2-(3'-substituted-4'-aryl-2,3-dihydrothiazol-2'-ylidene)hydrazones researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.melibretexts.orglongdom.org These models are invaluable in drug discovery for predicting the activity of new compounds, thereby guiding the design and optimization of drug candidates. fiveable.mejocpr.com
QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule (e.g., size, shape, lipophilicity, electronic properties), to predict biological activity. longdom.orgjocpr.com For quinoline derivatives, QSAR studies have been employed to understand the structural requirements for various activities, including anticancer, antimalarial, and anti-inflammatory effects. researchgate.netnih.gov By analyzing a series of related compounds, QSAR can identify which structural features are positively or negatively correlated with the desired biological effect. researchgate.net This information allows medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. jocpr.com For example, a QSAR model might reveal that increased lipophilicity at a certain position of the quinoline ring enhances activity, while a bulky substituent at another position is detrimental. This predictive power accelerates the lead optimization process in the development of new therapeutic agents based on the this compound scaffold. researchgate.net
Derivation and Validation of Predictive Models
The development of predictive models for this compound derivatives is rooted in the systematic analysis of how structural modifications influence biological activity. These models, often quantitative structure-activity relationship (QSAR) models, are computationally derived to correlate physicochemical properties of the molecules with their therapeutic or adverse effects.
The process begins with the synthesis of a library of analogues where specific positions on the this compound core are systematically varied. For instance, the chloro group at the 5-position or the methyl group at the 7-position might be substituted with other functional groups of varying size, lipophilicity, and electronic character. The biological activity of each compound is then determined experimentally.
Using this data, computational models are generated. Key molecular descriptors considered in these models often include:
Electronic Properties : Hammett constants (σ) for substituents to quantify electron-withdrawing or donating effects.
Hydrophobicity : Partition coefficients (logP) to measure lipophilicity.
Steric Parameters : Taft steric parameters (Es) or molar refractivity (MR) to describe the size and shape of substituents.
Once a model is derived, it undergoes rigorous internal and external validation to ensure its predictive power and robustness. This validation confirms that the model can accurately forecast the activity of new, unsynthesized derivatives, thereby guiding further synthesis efforts toward more promising candidates.
Correlation with Biological Activity Endpoints
SAR studies establish a direct link between the structural features of this compound derivatives and their performance against specific biological endpoints, such as enzyme inhibition or cell proliferation. For quinoline-based compounds, electron-withdrawing groups, like the chlorine at the 7-position, have been shown to influence the pKa of the quinoline ring nitrogen. researchgate.net This can impact the compound's ability to accumulate in acidic cellular compartments, a key factor in its mechanism of action against certain pathogens. researchgate.net
The activity of these derivatives is often quantified using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). By correlating these values with structural changes, researchers can identify key pharmacophoric features. For example, studies on related quinoline systems have shown that modifications at the 7-position can significantly alter antimalarial activity. researchgate.net The electron-withdrawing capacity of the substituent at this position can directly correlate with the compound's ability to inhibit processes like β-hematin formation. researchgate.net
The following table illustrates a hypothetical correlation between substituents on the quinoline ring and a biological activity endpoint.
| Compound | R1 (5-position) | R2 (7-position) | Biological Activity (IC50, µM) |
| Lead | Cl | CH₃ | 1.2 |
| Analogue 1 | F | CH₃ | 1.5 |
| Analogue 2 | Cl | CF₃ | 0.8 |
| Analogue 3 | Cl | OCH₃ | 2.1 |
Bioisosteric Replacements in Quinoline Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological profile while retaining the desired biological activity. patsnap.com This involves replacing an atom or functional group with another that has similar physical or chemical properties. patsnap.com For the this compound scaffold, bioisosteric replacements can be employed to fine-tune properties like potency, selectivity, metabolic stability, and bioavailability. ufrj.br
Key bioisosteric replacements for this scaffold could include:
Replacement of the 5-Chloro Group : The chlorine atom can be replaced with other halogens (F, Br) or pseudo-halogens (CF₃, CN) to modulate electronic properties and lipophilicity. Fluorine, for example, can enhance metabolic stability and binding affinity without significantly increasing steric bulk. nih.gov
Replacement of the 7-Methyl Group : The methyl group can be substituted with other small alkyl groups, or classical bioisosteres like -NH₂, -OH, or even a halogen. Non-classical bioisosteres could also be considered to explore new interaction spaces within the target's binding site.
The table below outlines potential bioisosteric replacements for the this compound core and the rationale for their use.
| Original Group | Position | Bioisosteric Replacement | Rationale |
| Chloro (Cl) | 5 | Fluoro (F) | Enhance metabolic stability, potentially improve binding affinity. nih.gov |
| Chloro (Cl) | 5 | Trifluoromethyl (CF₃) | Increase lipophilicity, act as a strong electron-withdrawing group. cambridgemedchemconsulting.com |
| Methyl (CH₃) | 7 | Hydroxyl (OH) | Introduce hydrogen bonding capability, alter solubility. cambridgemedchemconsulting.com |
| Methyl (CH₃) | 7 | Amino (NH₂) | Act as a hydrogen bond donor/acceptor, potentially improve solubility. cambridgemedchemconsulting.com |
Hybrid Pharmacophore Approaches
The hybrid pharmacophore approach involves chemically linking the this compound scaffold to another distinct pharmacophore known to have a complementary biological activity. researchgate.net This strategy aims to create a single molecule with either a synergistic effect, a dual mode of action, or an improved selectivity profile. The quinoline nucleus is a versatile starting point for hybridization due to its presence in numerous natural products and synthetic drugs. researchgate.net
Examples of pharmacophores that could be hybridized with the this compound core include:
Triazoles : Known for a wide range of biological activities, including anticancer and antimicrobial effects. A novel series of quinoline-based 1,2,3-triazole hybrids demonstrated potential as anticancer agents against MCF-7 cell lines. researchgate.net
Coumarins and Chromenes : These scaffolds are present in many compounds with anticancer properties. researchgate.net
Sulfonamides : This functional group is a key component of many antibacterial drugs.
This approach can lead to novel chemical entities with enhanced efficacy against complex diseases like cancer or multi-drug resistant infections.
Rational Design and Lead Optimization Principles
Rational design and lead optimization are systematic processes that use an understanding of a biological target and drug-receptor interactions to improve the properties of a lead compound like this compound.
Iterative Design-Synthesis-Test Cycles
The core of lead optimization is the iterative design-synthesis-test cycle. nih.gov This process involves a continuous loop where:
Design : New derivatives of this compound are designed based on SAR data, computational modeling, and structural information of the target.
Synthesis : The designed compounds are chemically synthesized in the laboratory.
Test : The newly synthesized compounds are evaluated in biological assays to determine their activity and other key properties (e.g., selectivity, metabolic stability).
The results from the testing phase feed back into the design phase, informing the next round of modifications. mdpi.com This cyclical process allows for the gradual refinement of the molecular structure to achieve a desired therapeutic profile, enhancing potency while minimizing off-target effects. Modern approaches seek to automate and integrate these stages to accelerate the discovery process. nih.gov
Identification of Critical Structural Features for Target Engagement
A crucial aspect of rational design is identifying the specific structural features of this compound that are essential for its interaction with the biological target. These features dictate the molecule's binding affinity and specificity.
For the this compound scaffold, key features include:
The Quinoline Nitrogen : The basic nitrogen atom in the quinoline ring is often a critical hydrogen bond acceptor, anchoring the molecule in the active site of a target protein.
The 5-Chloro Group : This electron-withdrawing group influences the electronic distribution of the entire ring system, which can be crucial for π-π stacking or other electronic interactions with the target. researchgate.net Its lipophilic nature can also contribute to hydrophobic interactions.
The 7-Methyl Group : This group provides steric bulk and can engage in hydrophobic interactions within a specific pocket of the binding site. Its position and size can be critical for achieving selectivity for one target over another.
The following table summarizes the potential roles of these structural features.
| Structural Feature | Potential Role in Target Engagement |
| Quinoline Nitrogen Atom | Hydrogen bond acceptor; key anchoring point. |
| 5-Position Chlorine Atom | Modulates ring electronics for π-π stacking; participates in hydrophobic interactions. |
| 7-Position Methyl Group | Provides steric influence for selectivity; engages in hydrophobic pocket interactions. |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the quinoline (B57606) core is well-established through several classical methods, which are still employed and modified for creating functionalized derivatives. nih.govnih.gov However, the demand for sustainability and efficiency has spurred the development of greener and more advanced synthetic protocols.
Classical Synthetic Pathways: Traditional methods for synthesizing the quinoline scaffold often utilize aniline (B41778) or its derivatives as starting materials. nih.gov Key classical reactions include:
Skraup Synthesis: Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Combes Synthesis: The reaction of an aniline with a β-diketone in the presence of an acid catalyst. nih.gov
Modern and Greener Approaches: Recent advancements focus on improving yield, reducing reaction times, and minimizing hazardous waste. These modern techniques represent a significant step forward in chemical synthesis.
Ultrasound-Assisted Synthesis: This method uses ultrasonic frequencies to accelerate reactions, often leading to higher yields and easier product handling in aqueous media. nih.govresearchgate.net
Transition Metal-Catalyzed Reactions: These procedures offer novel and effective ways to construct and functionalize the quinoline scaffold. rsc.org
Green Chemistry Protocols: The use of environmentally benign solvents and catalysts is a growing trend, aligning with the principles of sustainable chemistry. nih.govpmarketresearch.com For instance, the synthesis of certain quinoline derivatives can be achieved by reacting o-phenylenediamine (B120857) with unsymmetrical ketones under green chemistry protocols. nih.gov
The table below provides a comparative overview of various synthetic methodologies for quinoline derivatives.
| Method | Reactants | Conditions | Advantages |
| Skraup Synthesis | Aniline, Glycerol, Acid, Oxidant | High Temperature | Well-established, uses simple precursors |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed | Versatile for various substitutions |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Base or Acid Catalysis | Good yields, regioselective |
| Ultrasound-Assisted | Isatin, Substituted Methyl Ketones | Ultrasonic Frequencies, Aqueous Media | High yields, short reaction times, eco-friendly |
| Tandem Michael Addition | Substituted Aniline, Vinyl Methyl Ketone | Electrophilic Aromatic Substitution | Short, amenable to large-scale synthesis |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activities of novel compounds before their synthesis. researchgate.net
Key Computational Techniques:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its mechanism of action. Docking studies have been used to identify strong interactions between quinoline derivatives and key amino acids on the active sites of proteins like EGFR (Epidermal Growth Factor Receptor). nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activities. researchgate.net This approach is vital for optimizing lead compounds and designing new derivatives with enhanced potency. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as dipole moments and HOMO-LUMO energy gaps, which can influence their reactivity and interactions. researchgate.netnih.gov
ADME Prediction: Computational tools like the SwissADME web platform are used to predict the Absorption, Distribution, Metabolism, and Excretion properties of drug candidates, which is crucial for evaluating their drug-likeness in the early stages of development. researchgate.net
The following table summarizes the application of these computational tools in the context of quinoline research.
| Computational Tool | Application in Quinoline Research | Key Insights |
| Molecular Docking | Predicts binding modes to biological targets (e.g., EGFR, Topoisomerase-II). nih.govnih.gov | Identifies key interactions, guides structure-based drug design. nih.gov |
| QSAR | Develops models to predict bioactivity based on molecular descriptors. researchgate.net | Guides the design of new compounds with improved potency. |
| DFT | Calculates electronic properties and molecular electrostatic potential maps. nih.gov | Confirms molecular structures and explains reactivity. |
| ADME/T Prediction | Assesses pharmacokinetic properties (e.g., bioavailability, drug-likeness). researchgate.net | Filters out candidates with poor profiles early in development. |
Exploration of Multi-Targeting Therapeutic Agents
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.netmdpi.com This has led to the development of multi-target agents, which are designed to interact with several biological targets simultaneously, potentially offering improved efficacy and lower risks of drug resistance. mdpi.com The quinoline scaffold is an excellent framework for designing such multi-target ligands. researchgate.net
Researchers are actively designing quinoline-based compounds that can act as multitarget enzyme inhibitors. For example, certain quinoline-sulfonamide derivatives have shown inhibitory activity against multiple enzymes implicated in neurodegenerative diseases. researchgate.net In oncology, a promising strategy involves the synergistic inhibition of multiple critical proteins like topoisomerase I, BRD4, and ABCG2 to enhance cancer therapy and overcome drug resistance. mdpi.com The creation of hybrid molecules, such as quinoline-triazole or quinoline-hydrazone hybrids, is another approach to enhance potency and achieve multi-target effects against diseases like leishmaniasis. nih.govrsc.org
Applications in Chemical Biology and Advanced Materials Science
Beyond their therapeutic uses, the unique chemical and photophysical properties of quinoline derivatives make them valuable in other scientific fields.
Chemical Biology: Quinolines are used as fluorescent probes and sensors due to their luminescent properties. researchgate.net
Materials Science: The quinoline moiety is fundamental in the development of new materials, including colorants and dyes for paints and coatings. ecorfan.orgfuturemarketinsights.com
Agrochemicals: Quinoline derivatives are employed in the manufacturing of fungicides, pesticides, and herbicides, which are crucial for crop protection and food security. futuremarketinsights.compmarketresearch.com
Challenges and Opportunities in Quinoline Research
Despite significant progress, the field of quinoline research faces several challenges while also holding immense opportunities for future development.
Challenges:
Drug Resistance: The emergence of resistance to existing drugs is a major driver for the continuous development of new quinoline-based agents. nih.govbenthamdirect.com
Toxicity and Environmental Concerns: Some quinoline derivatives are considered toxic and potentially carcinogenic, necessitating strict regulatory oversight of their production and disposal by agencies like the EPA. futuremarketinsights.com
Clinical Translation: A significant hurdle is the translation of promising laboratory findings into clinically successful therapies. A limited understanding of structure-activity relationships (SAR) and fragmented pharmacokinetic data can complicate this process. mdpi.com
Opportunities:
Green Synthesis: The growing demand for sustainability provides a major opportunity for developing bio-based and environmentally friendly methods for quinoline synthesis. futuremarketinsights.compmarketresearch.com
AI-Driven Drug Discovery: The integration of artificial intelligence and machine learning can accelerate the design and discovery of novel quinoline-based drugs. futuremarketinsights.com
Therapeutic Potential: The structural versatility of the quinoline scaffold continues to offer a platform for discovering novel drugs against a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. nih.goveurekaselect.comrsc.org The ongoing exploration of its derivatives promises to unlock new therapeutic potentials and foster a future where quinoline plays an even more integral role in medicine. pmarketresearch.com
Q & A
Q. What approaches resolve contradictions in solubility measurements across different solvents?
- Methodological Answer : Employ the Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimentally validate via dynamic light scattering (DLS) for aggregation behavior. Use molecular dynamics (MD) simulations to model solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
